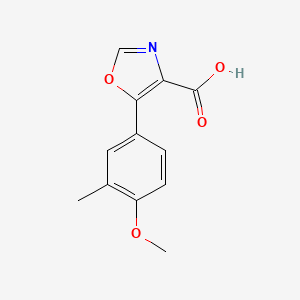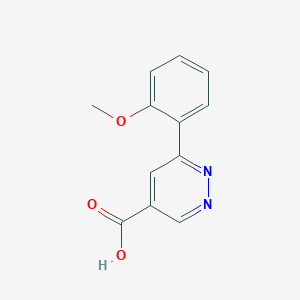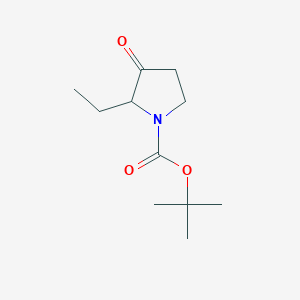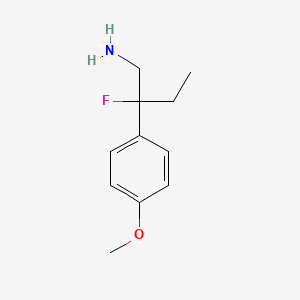
2-氟-2-(4-甲氧基苯基)丁烷-1-胺
描述
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is an organic compound that belongs to the class of fluorinated amines It features a fluorine atom and a methoxyphenyl group attached to a butan-1-amine backbone
科学研究应用
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins such as tyrosine-protein kinases and ligand-activated transcription factors . These proteins play crucial roles in cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Mode of Action
It can be inferred that the compound may interact with its targets through mechanisms such as free radical reactions , nucleophilic substitution, and oxidation . These interactions can lead to changes in the structure and function of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis, vascular development, and vascular permeability . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects on cellular functions .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may influence cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
生化分析
Biochemical Properties
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine and biomolecules can be studied using techniques such as enzyme assays and protein binding studies .
Cellular Effects
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine on cells can be investigated using cell culture experiments and molecular biology techniques .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine involves its interactions with biomolecules at the molecular level. This compound may bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may also result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may cause cellular toxicity or organ damage. The dosage effects of this compound can be studied using animal experiments and dose-response studies .
Metabolic Pathways
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is involved in various metabolic pathways. It may be metabolized by specific enzymes, leading to the formation of metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The metabolic pathways of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as mass spectrometry and metabolic profiling .
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms. Once inside the cells, it may bind to specific proteins, influencing its localization and accumulation. The transport and distribution of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as fluorescence microscopy and radiolabeling .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine affects its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The subcellular localization of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be studied using techniques such as immunofluorescence and subcellular fractionation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.
Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor
Industrial Production Methods
Industrial production of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine may involve large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production process by providing better control over reaction parameters and improving overall yield.
化学反应分析
Types of Reactions
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
4-Fluoro-2-methoxyphenylboronic acid: This compound contains both fluorine and methoxy groups but differs in its boronic acid functionality.
Uniqueness
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the butan-1-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1470245.png)
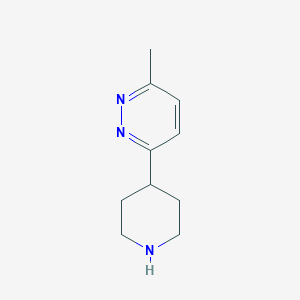
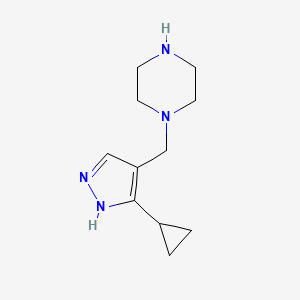
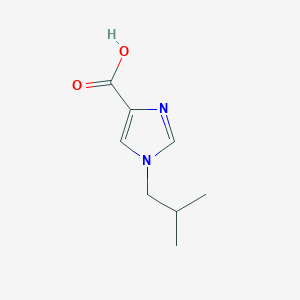
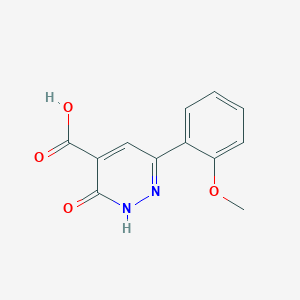
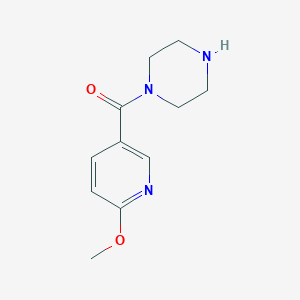
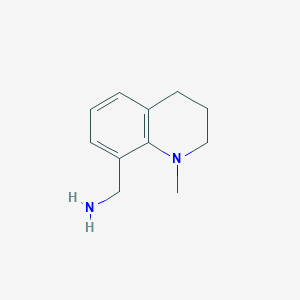
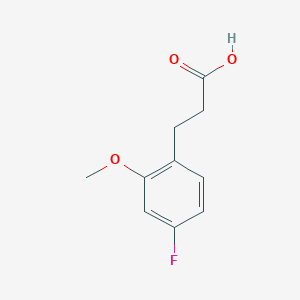
![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)
